molecular formula C19H17BrN2O3S B2385962 [4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](pyrrolidin-1-yl)methanone CAS No. 1251624-24-4

[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](pyrrolidin-1-yl)methanone

Cat. No.: B2385962
CAS No.: 1251624-24-4
M. Wt: 433.32
InChI Key: DADHYGGMGAZGSS-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a bromophenyl group, a dioxido-benzothiazine core, and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Pyrrolidinyl Methanone Moiety: The final step involves the coupling of the benzothiazine derivative with pyrrolidine and a suitable acylating agent, such as acyl chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The bromophenyl group and the benzothiazine core are crucial for binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidinyl methanone moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • 4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • 4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

Uniqueness

The presence of the bromophenyl group in 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c20-14-7-9-15(10-8-14)22-13-18(19(23)21-11-3-4-12-21)26(24,25)17-6-2-1-5-16(17)22/h1-2,5-10,13H,3-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADHYGGMGAZGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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